molecular formula C17H20O4 B14561633 2-[(2-Methylacryloyl)oxy]cyclohexyl benzoate CAS No. 62203-70-7

2-[(2-Methylacryloyl)oxy]cyclohexyl benzoate

Cat. No.: B14561633
CAS No.: 62203-70-7
M. Wt: 288.34 g/mol
InChI Key: QPRXJDXLZNBUHU-UHFFFAOYSA-N
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Description

2-[(2-Methylacryloyl)oxy]cyclohexyl benzoate is an organic compound that features a cyclohexyl ring bonded to a benzoate ester and a 2-methylacryloyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylacryloyl)oxy]cyclohexyl benzoate typically involves the esterification of cyclohexanol with benzoic acid, followed by the introduction of the 2-methylacryloyl group. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylacryloyl)oxy]cyclohexyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or benzoic acid derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted cyclohexyl benzoates.

Scientific Research Applications

2-[(2-Methylacryloyl)oxy]cyclohexyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and resins with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 2-[(2-Methylacryloyl)oxy]cyclohexyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis, releasing the active cyclohexyl and benzoate moieties, which can then interact with biological pathways to exert their effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylacryloyl)oxy]cyclohexyl acetate
  • 2-[(2-Methylacryloyl)oxy]cyclohexyl propionate
  • 2-[(2-Methylacryloyl)oxy]cyclohexyl butyrate

Uniqueness

2-[(2-Methylacryloyl)oxy]cyclohexyl benzoate is unique due to its specific combination of a cyclohexyl ring, benzoate ester, and 2-methylacryloyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

62203-70-7

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

[2-(2-methylprop-2-enoyloxy)cyclohexyl] benzoate

InChI

InChI=1S/C17H20O4/c1-12(2)16(18)20-14-10-6-7-11-15(14)21-17(19)13-8-4-3-5-9-13/h3-5,8-9,14-15H,1,6-7,10-11H2,2H3

InChI Key

QPRXJDXLZNBUHU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1CCCCC1OC(=O)C2=CC=CC=C2

Origin of Product

United States

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